beta-Chloro-L-alanine hydroxylamine
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Overview
Description
beta-Chloro-L-alanine hydroxylamine: is a chemical compound with the molecular formula C3H7N2O2Cl It is a derivative of alanine, an amino acid, and contains both a chloro and a hydroxylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-Chloro-L-alanine hydroxylamine can be achieved through several methods. One common approach involves the enzymatic synthesis using alanine dehydrogenase, leucine dehydrogenase, and phenylalanine dehydrogenase. The reaction starts with 3-chloropyruvate, which is converted to beta-Chloro-L-alanine using these enzymes. The reaction is carried out at neutral pH to avoid the chemical instability of 3-chloropyruvate in alkaline conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale enzymatic reactors. The enzymes used in the synthesis are often immobilized on solid supports to facilitate their reuse and improve the efficiency of the process. The reaction conditions are carefully controlled to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: beta-Chloro-L-alanine hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloro group can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
beta-Chloro-L-alanine hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various amino acids and peptides.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of beta-Chloro-L-alanine hydroxylamine involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or protein modification. The hydroxylamine group can participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
beta-Chloro-D-alanine: A stereoisomer with similar chemical properties but different biological activity.
beta-Chloro-L-serine: Contains a hydroxyl group instead of a hydroxylamine group.
beta-Chloro-L-cysteine: Contains a thiol group instead of a hydroxylamine group.
Uniqueness: beta-Chloro-L-alanine hydroxylamine is unique due to the presence of both a chloro and a hydroxylamine group, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This dual functionality makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
(2R)-2-amino-3-chloro-N-hydroxypropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClN2O2/c4-1-2(5)3(7)6-8/h2,8H,1,5H2,(H,6,7)/t2-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWBXJPECQJXKJ-REOHCLBHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)NO)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)NO)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428631 |
Source
|
Record name | beta-Chloro-L-alanine hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163682-35-7 |
Source
|
Record name | beta-Chloro-L-alanine hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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